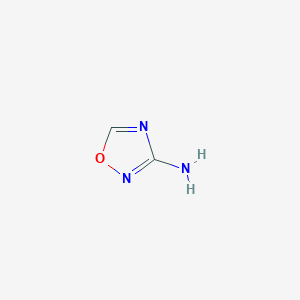

1,2,4-Oxadiazol-3-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWESVPXIDGLPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313612 | |

| Record name | 1,2,4-Oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-64-6 | |

| Record name | 1,2,4-Oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,4 Oxadiazol 3 Amine and Its Analogs

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole nucleus can be broadly categorized into several key strategies. The most widely applied method involves the cyclization of an amidoxime with a carboxylic acid derivative, which can be considered a [4+1] approach where four atoms are contributed by the amidoxime and one by the acid derivative. chim.it Alternative strategies include 1,3-dipolar cycloadditions and oxidative cyclizations of open-chain precursors like acylguanidines. chim.it

Cyclization Reactions of Nitrogen-Rich Precursors

Nitrogen-rich starting materials such as amidoximes and guanidines are fundamental to many synthetic routes for 1,2,4-oxadiazoles. These precursors contain the necessary nitrogen atoms that will be incorporated into the final heterocyclic ring, and their reactivity dictates the specific pathways of cyclization.

Amidoximes are arguably the most versatile precursors for 1,2,4-oxadiazole synthesis. tandfonline.com Their utility stems from the presence of both a nucleophilic amino group and a hydroxylamino group, which can react with various electrophiles to initiate cyclization. The general pathway involves the O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the stable oxadiazole ring. researchgate.netnih.gov

The condensation of amidoximes with carboxylic acids and their derivatives is a robust and widely used method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. chim.itacs.org The process typically occurs in two stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by cyclization. mdpi.comresearchgate.net

This reaction can be facilitated by various coupling agents that activate the carboxylic acid, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), dicyclohexylcarbodiimide (DCC), and carbonyldiimidazole (CDI). chim.itnih.gov The reaction conditions can vary, from room temperature to elevated temperatures, and may be performed with or without a solvent. chim.it Acyl chlorides and anhydrides are also common acylating agents that react readily with amidoximes. researchgate.netnih.gov In some cases, the O-acylamidoxime intermediate can be isolated before the final cyclization step, which is often promoted by heating or the use of a base. chim.itmdpi.com For instance, tetrabutylammonium fluoride (TBAF) has been used as a catalyst to promote the cyclization of O-acylated amidoximes at room temperature. researchgate.netnih.gov

Table 1: Coupling Agents and Conditions for Amidoxime Acylation

| Coupling Agent | Typical Conditions | Reference |

|---|---|---|

| EDC.HCl | Dichloromethane, 0–30 °C | nih.gov |

| DCC | Various solvents, room temp. to high temp. | chim.it |

| CDI | Various solvents, room temp. to high temp. | chim.it |

| Acyl Chlorides | Reflux in THF | nih.gov |

The reaction of amidoximes with carbonyl compounds, specifically aldehydes and ketones, provides a pathway to 4,5-dihydro-1,2,4-oxadiazoles (oxadiazolines). researchgate.netnih.gov These intermediates can then be subjected to oxidative dehydrogenation to yield the aromatic 1,2,4-oxadiazole ring. researchgate.netnih.gov

The initial cyclocondensation between the amidoxime and the aldehyde or ketone forms the heterocyclic oxadiazoline core. nih.gov Subsequent oxidation is a crucial step to achieve the final aromatic product. nih.gov A variety of oxidizing agents can be employed for this transformation. researchgate.net In some protocols, the reaction can be performed in a single pot where the aldehyde acts as both a reactant for the cyclization and, in excess, as the oxidant for the subsequent aromatization step. rsc.org For example, reacting aromatic aldehydes with amidoximes in a sodium hydroxide/dimethyl sulfoxide (NaOH/DMSO) medium in an open flask can directly lead to 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com

Table 2: Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Aldehydes

| Reaction Steps | Intermediate Product | Final Product | Key Conditions | References |

|---|---|---|---|---|

| 1. Cyclocondensation | 4,5-Dihydro-1,2,4-oxadiazole | 3,5-Disubstituted-1,2,4-oxadiazole | 1. Reaction with aldehyde. 2. Oxidative dehydrogenation. | researchgate.netnih.govnih.gov |

To improve efficiency and reduce the number of synthetic steps, several one-pot multicomponent reactions have been developed for the synthesis of 1,2,4-oxadiazoles. researchgate.netmdpi.com These methods combine multiple reaction steps into a single procedure without isolating intermediates.

A common one-pot strategy involves the in situ formation of the amidoxime from a nitrile and hydroxylamine, followed by its reaction with an acylating agent or an aldehyde. rsc.orgias.ac.in For example, aryl nitriles can be reacted with hydroxylamine, and the resulting amidoxime intermediate is then treated with an acyl chloride in the same pot to yield the 1,2,4-oxadiazole. ias.ac.in Another approach involves the condensation of amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO at room temperature. researchgate.net Microwave irradiation has also been employed to accelerate these one-pot syntheses. organic-chemistry.org These methodologies offer a direct and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles from simple starting materials. rsc.org The use of polymer-supported reagents combined with microwave heating has also been shown to produce high yields and purities of 1,2,4-oxadiazoles rapidly. acs.org

Guanidine derivatives serve as valuable precursors for the synthesis of 3-amino-1,2,4-oxadiazoles. One established method involves the oxidative cyclization of N-acylguanidines. chim.it In the presence of an oxidizing agent such as iodobenzene diacetate (IDB), N-acylguanidines can undergo cyclization to form the 3-amino-1,2,4-oxadiazole ring. chim.it This reaction proceeds through the oxidative formation of an N-O bond. mdpi.com

A particularly efficient method for synthesizing 1,2,4-oxadiazol-3-amines involves a one-pot, three-component reaction using isothiocyanates, amidines or guanidines, and hydroxylamine. thieme-connect.com This process is facilitated by a metallic thiophile, such as mercury(II) chloride, which assists in the desulfurization of an in situ formed amidino- or guanidinothiourea intermediate. thieme-connect.com The desulfurization leads to a carbodiimide, which then reacts chemoselectively with hydroxylamine to form an N-hydroxyguanidine intermediate. This intermediate undergoes a subsequent intramolecular 5-exo-trig cyclization to exclusively yield the desired 1,2,4-oxadiazol-3-amines in good to excellent yields. thieme-connect.com This method is advantageous due to its simple reaction conditions at ambient temperature and the ease of product isolation. thieme-connect.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,4-Oxadiazol-3-amine |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) |

| Dicyclohexylcarbodiimide (DCC) |

| Carbonyldiimidazole (CDI) |

| Tetrabutylammonium fluoride (TBAF) |

| 4,5-dihydro-1,2,4-oxadiazole |

| Sodium hydroxide |

| Dimethyl sulfoxide (DMSO) |

| Iodobenzene diacetate (IDB) |

Sodium Dicyanamide as a Key Intermediate in Cyclization

The use of cyanamides and their derivatives, such as dicyandiamide (a dimer of cyanamide), serves as a pathway for the synthesis of nitrogen-rich heterocyclic compounds. researchgate.net While the direct use of sodium dicyanamide is a specific route, the broader chemistry involves the reaction of cyanamide with reagents like benzofuroxan in the presence of a base to yield tirapazamine, a 1,2,4-benzotriazine derivative, showcasing the utility of cyanamide intermediates in forming heterocyclic systems. researchgate.net The general principle involves leveraging the unique reactivity of the N-C≡N moiety, which possesses both nucleophilic and electrophilic nitrogen atoms, to construct the desired heterocyclic core. researchgate.net

Oxidative Cyclization Methodologies

Oxidative cyclization represents a modern and efficient approach for synthesizing 1,2,4-oxadiazoles, forming the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.com

Several key methods include:

DDQ-Mediated Cyclization: An oxidative cyclization of amidoximes mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) allows for the formation of various 1,2,4-oxadiazoles. This method is effective for a range of alkyl, aryl, and heteroaryl substrates. researchgate.net

NBS or I2-Promoted Cyclization: N-benzyl amidoximes can be converted to 1,2,4-oxadiazoles using oxidizers like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a base. The NBS/DBU system has been shown to produce slightly higher yields (54–84%) compared to the I2/K2CO3 system (50–80%). mdpi.com Similarly, N-acyl amidines undergo oxidative cyclization promoted by NBS to afford substituted 1,2,4-oxadiazoles in nearly quantitative yields. mdpi.com

Copper-Catalyzed Cascade Reaction: A one-step, copper-catalyzed cascade reaction of amidines and methylarenes provides a mild-condition route to a wide range of 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com

Electrochemical Synthesis: An environmentally friendly method involves the electrochemical oxidative cyclization of N-benzyl amidoximes. This process generates an iminoxy radical through anodic oxidation, which then undergoes a 1.5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization. This technique is valued for its mild conditions and avoidance of toxic oxidants. rsc.org

For the synthesis of 3-amino-1,2,4-oxadiazoles specifically, aromatic N-acylguanidines can be cyclized using phenyliodine diacetate (PIDA) as an oxidant in a mild and efficient protocol. mdpi.comchim.it

Table 1: Comparison of Oxidative Cyclization Methods

| Method | Oxidant/Catalyst | Starting Materials | Key Features |

|---|---|---|---|

| DDQ-Mediation | DDQ | Amidoximes | Tolerates diverse substrates (alkyl, aryl, heteroaryl) researchgate.net |

| NBS/I2 Promotion | NBS/DBU or I2/K2CO3 | N-benzyl amidoximes | Good yields, NBS/DBU system slightly more efficient mdpi.com |

| Copper Catalysis | Copper catalyst | Amidines, Methylarenes | One-step cascade reaction under mild conditions mdpi.com |

| Electrochemical | Anodic oxidation | N-benzyl amidoximes | Green chemistry approach, avoids chemical oxidants rsc.org |

| PIDA Oxidation | PIDA | N-acylguanidines | Specific for 3-amino-1,2,4-oxadiazoles mdpi.comchim.it |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a classical and fundamental [3+2] reaction for constructing the 1,2,4-oxadiazole ring. chim.it This method typically involves the reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as a nitrile or an imine. chim.itnih.govnih.gov

Nitrile Oxide-Based Approaches

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates crucial for this synthetic route. chem-station.com They are often generated in situ and react with dipolarophiles to form the heterocyclic ring. chem-station.com

A common pathway is the cycloaddition of a nitrile oxide with a nitrile (R-C≡N). chim.itorganic-chemistry.org This approach, however, can be limited by the high reactivity of nitrile oxides, which may dimerize to form furoxans in the absence of a suitable trapping agent. chem-station.com The reaction can be facilitated by catalysts to proceed under milder conditions. nih.gov For instance, a nitration of alkynes can produce α-nitroketones, which upon dehydration yield nitrile oxides that subsequently react with nitriles to form 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org This method is highly valuable as it allows for the synthesis of a wide variety of substituted 1,2,4-oxadiazoles by varying both the nitrile oxide and the dipolarophile. nih.govmdpi.com

Thermal and Microwave-Assisted Syntheses

The application of thermal energy or microwave irradiation can significantly accelerate the synthesis of 1,2,4-oxadiazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.govwjarr.com

Thermal Synthesis: Conventional heating, often at reflux in solvents like toluene or pyridine, can be used for the final cyclodehydration step of O-acylamidoxime intermediates to form the 1,2,4-oxadiazole ring. chim.it However, these conditions can be harsh and may not be suitable for sensitive substrates.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has become a powerful tool for synthesizing heterocyclic compounds, including 1,2,4-oxadiazoles. wjarr.com This technique offers numerous advantages, such as rapid heating, increased reaction rates, higher yields, and often solvent-free conditions, aligning with the principles of green chemistry. acs.orgwjarr.comias.ac.in

Key applications include:

One-pot reactions: A one-pot, three-component reaction between nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave irradiation yields 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

Polymer-supported reagents: Combining microwave heating with polymer-supported reagents, such as PS-Carbodiimide, can rapidly produce 1,2,4-oxadiazoles with simplified purification. acs.org This method has been shown to reduce reaction times from hours to minutes. acs.org

Silica-supported cyclization: A novel strategy involves the cyclization of O-acyl-amidoxime intermediates on a silica gel support under microwave irradiation, providing a fast and efficient route to the 1,2,4-oxadiazole ring. nih.gov

Table 2: Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Oxadiazoles

| Method | Conditions | Reaction Time | Yield | Advantages |

|---|---|---|---|---|

| Conventional Heating | Reflux (e.g., Toluene) | Hours to >24 hours | Moderate to Good | Standard laboratory setup |

| Microwave Irradiation | 150-160 W | Minutes (e.g., 5-15 min) acs.orgias.ac.in | Good to Excellent organic-chemistry.orgacs.org | Rapid, efficient, high yields, eco-friendly wjarr.com |

Catalyst-Mediated Processes (e.g., Metallic Thiophile, Transition Metal Catalysts)

Catalysts play a pivotal role in modern synthetic strategies for 1,2,4-oxadiazoles, enabling reactions to proceed under milder conditions with greater efficiency and selectivity.

Metallic Thiophile Catalysts: An efficient one-pot synthesis of 1,2,4-oxadiazol-3-amines utilizes a metallic thiophile, such as mercury(II) chloride, to catalyze the desulfurization of an in situ formed amidinothiourea. This chemoselectively generates an N-hydroxyguanidine intermediate that undergoes intramolecular cyclization to exclusively yield the desired product in good to excellent yields at room temperature.

Transition Metal Catalysts:

Iron(III) nitrate mediates the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org

A combination of PTSA-ZnCl2 acts as an efficient and mild catalyst for producing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Scandium(III) triflate (Sc(OTf)3) has been used to catalyze the condensation of amidoximes with orthoesters. mdpi.com

Titanium dioxide nanoparticles have served as a catalyst in the one-pot reaction of aryl amidoximes and trifluoroacetimidoyl chlorides. mdpi.com

Metal-Free Catalysts: Graphene oxide (GO) has been employed as an inexpensive, environmentally benign, metal-free heterogeneous carbocatalyst. GO can play a dual role as both a solid acid catalyst and an oxidizing agent in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

Advanced Synthetic Strategies

Advanced synthetic strategies often focus on improving efficiency, atom economy, and environmental sustainability. One-pot reactions, multi-component reactions, and novel catalytic systems are hallmarks of these modern approaches.

One notable advanced strategy is the electrochemical synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes. rsc.org This method proceeds via an electrochemically induced dehydrogenative cyclization. The key steps involve the anodic oxidation to form an iminoxy radical, followed by a 1,5-hydrogen atom transfer and subsequent intramolecular cyclization and aromatization. This electrochemical approach is distinguished by its operational simplicity, mild reaction conditions, broad substrate scope, and high functional group compatibility, offering a sustainable alternative to methods requiring chemical oxidants. rsc.org

Another advanced approach involves the use of the Vilsmeier reagent, which can activate both carboxylic acids for the O-acylation of amidoximes and the resulting O-acylamidoxime intermediate for the final cyclocondensation, enabling a one-pot synthesis at room temperature. mdpi.com These strategies highlight the ongoing evolution of synthetic chemistry toward more efficient and greener methodologies for constructing the 1,2,4-oxadiazole scaffold.

Diversity-Oriented Synthesis (DOS) of 1,2,4-Oxadiazol-3-amines

Diversity-oriented synthesis aims to produce collections of structurally diverse small molecules for screening in drug discovery. For 1,2,4-oxadiazoles, diversity can be introduced by varying the substituents at the 3- and 5-positions of the heterocyclic ring.

One approach involves the use of a wide array of building blocks, such as different N-Boc protected amino acids and aryl amidoximes. rsc.org The activation of the carboxylic acids with reagents like HATU, HOBt, and DIPEA facilitates the O-acylation of the amidoxime, which then undergoes cyclization to yield a library of 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org This method allows for the systematic variation of the substituents, contributing to the generation of chemical diversity.

Another strategy amenable to creating diverse libraries is the development of multistep synthetic protocols on DNA-conjugated substrates. nih.gov This technique allows for the construction of DNA-encoded chemical libraries (DECLs). The synthesis starts with DNA-connected aryl nitriles, which are converted to the corresponding amidoximes. Subsequent O-acylation with a diverse set of carboxylic acids, followed by cyclodehydration, yields a wide range of 1,2,4-oxadiazole products. nih.gov This approach is powerful for exploring vast chemical space due to the large number of commercially available carboxylic acids that can be used. nih.gov

The table below summarizes examples of building blocks used in the diversity-oriented synthesis of 1,2,4-oxadiazole analogs.

| Starting Material Class | Specific Example | Reagents/Conditions | Resulting Scaffold |

| N-Boc Amino Acids | N-Boc-glycine, N-Boc-alanine, etc. | Aryl amidoximes, HATU, HOBt, DIPEA | 1,2,4-Oxadiazoles with amino acid-derived substituents |

| DNA-Conjugated Nitriles | DNA-linked aryl nitriles | 1. Hydroxylamine; 2. Diverse carboxylic acids; 3. Heat | DNA-encoded library of 3,5-disubstituted 1,2,4-oxadiazoles |

Scalable and Process Safety-Driven Synthetic Routes

The transition from laboratory-scale synthesis to large-scale production necessitates the development of scalable and safe processes. A key concern in the synthesis of some nitrogen-rich heterocyclic compounds is the thermal stability of intermediates.

A process safety-driven synthetic strategy has been successfully employed for the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, a key intermediate for pharmaceutical compounds. mdpi.com This approach involves a detailed thermal hazard evaluation of all intermediates and process streams. For instance, the choice of protecting groups for the amine functionality was found to have a significant impact on the thermal stability of the intermediates. The use of a Boc (tert-butyloxycarbonyl) protecting group was chosen over a Cbz (carboxybenzyl) group due to the higher thermal stability of the Boc-protected intermediates.

The scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine involves the room temperature condensation of amidoximes with an orthoester in acetic acid. mdpi.com This method avoids harsh reaction conditions and potentially hazardous reagents, making it suitable for large-scale production.

Continuous-flow synthesis is another approach to enhance the safety and scalability of chemical processes. For the synthesis of related energetic materials like 3-amino-4-amidoximinofurazan (AAOF), a continuous-flow platform was established to mitigate the risks of thermal runaway associated with traditional batch processes. This method offers better temperature control and lower liquid holdup, significantly improving the safety profile of the synthesis.

The following table highlights key aspects of a safety-driven synthetic route.

| Step | Consideration | Selected Approach | Rationale |

| Intermediate Stability | Thermal hazards of intermediates | Use of Boc protecting group | Higher decomposition temperature compared to Cbz-protected intermediates |

| Reaction Conditions | Avoidance of high temperatures and pressures | Room temperature condensation | Inherently safer and easier to scale |

| Process Design | Minimizing risk of thermal runaway | Continuous-flow synthesis | Better heat transfer and smaller reaction volumes |

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a valuable tool for the high-throughput generation of compound libraries. This technique simplifies purification and allows for the automation of synthetic processes.

The synthesis of 1,2,4-oxadiazoles on solid supports has been demonstrated through various strategies. One such method involves a branching diversity-oriented synthesis (DOS) to construct a library of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which showcases the adaptability of solid-phase techniques for related heterocycles. researchgate.net

More specifically for 1,2,4-oxadiazoles, a multistep synthesis on DNA-chemical conjugates has been developed. nih.gov In this approach, a DNA-conjugated aryl nitrile serves as the starting point. The nitrile is converted to an amidoxime, which is then acylated with a variety of carboxylic acids. The final cyclodehydration step to form the 1,2,4-oxadiazole ring is performed on the DNA-conjugated intermediate. nih.gov This methodology is particularly suited for the creation of large, encoded libraries for screening purposes.

The general workflow for the solid-phase synthesis of 1,2,4-oxadiazoles is outlined below.

| Step | Description |

| 1. Resin Functionalization | An appropriate starting material (e.g., a nitrile) is attached to a solid support. |

| 2. Amidoxime Formation | The resin-bound nitrile is treated with hydroxylamine to form the corresponding amidoxime. |

| 3. O-Acylation | The resin-bound amidoxime is reacted with a diverse set of carboxylic acids. |

| 4. Cyclodehydration | The intermediate O-acylamidoxime is cyclized to form the 1,2,4-oxadiazole ring. |

| 5. Cleavage | The final 1,2,4-oxadiazole product is cleaved from the solid support. |

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of 1,2,4-oxadiazol-3-amines is crucial for optimizing reaction conditions and improving yields. Key areas of investigation include the cyclization step and the identification of reaction intermediates.

Cyclization Mechanisms and Intermediate Identification

The formation of the 1,2,4-oxadiazole ring from an O-acylamidoxime is a critical step in many synthetic routes. The mechanism of this cyclization has been a subject of study. One proposed mechanism involves a 1,5-intramolecular nucleophilic attack from the amino group of the amidoxime onto the carbonyl carbon of the acyl group. nih.gov This attack leads to a tetrahedral intermediate, a 4,5-dihydro-1,2,4-oxadiazol-5-ol. nih.gov This intermediate then undergoes dehydration to form the aromatic 1,2,4-oxadiazole ring. nih.gov

For the synthesis of 3-amino-1,2,4-oxadiazoles specifically, an alternative pathway involves the oxidative cyclization of N-acylguanidines. mdpi.com An efficient and mild protocol utilizes an oxidant such as Phenyliodine(III) diacetate (PIDA). mdpi.com The proposed mechanism for this reaction involves the formation of an N-iodinated intermediate. nih.govmdpi.com This intermediate facilitates the N-O bond formation, leading to the cyclized 3-amino-1,2,4-oxadiazole product. nih.gov This method is advantageous as it proceeds at room temperature and provides moderate to good yields. mdpi.com

The table below details the proposed intermediates in the key cyclization reactions.

| Starting Material | Reaction Type | Proposed Intermediate(s) | Final Product |

| O-Acylamidoxime | Base-catalyzed cyclodehydration | 4,5-dihydro-1,2,4-oxadiazol-5-ol nih.gov | 3,5-Disubstituted 1,2,4-oxadiazole |

| N-Acylguanidine | Oxidative cyclization (with PIDA) | N-iodinated intermediate nih.govmdpi.com | 3-Amino-1,2,4-oxadiazole |

Reactivity and Mechanistic Transformations of 1,2,4 Oxadiazol 3 Amine

Intramolecular Rearrangements of the 1,2,4-Oxadiazole (B8745197) Ring System

The inherent instability of the O-N bond in the 1,2,4-oxadiazole nucleus is a primary driver for its rearrangement chemistry. dntb.gov.ua These transformations can be induced thermally, photochemically, or through catalysis, and typically involve complex mechanistic pathways leading to diverse heterocyclic products.

The Boulton–Katritzky Rearrangement (BKR) is a well-documented thermal ring transformation reaction for five-membered heterocycles, including 1,2,4-oxadiazoles. mdpi.comacs.org The mechanism involves an intramolecular nucleophilic attack from a side chain onto an electrophilic atom of the heterocyclic ring, resulting in the formation of a new, often more stable, ring system. mdpi.comacs.org

In the context of 1,2,4-oxadiazol-3-amines, the BKR is often observed in tandem or cascade reactions where a nucleophilic side chain is generated in situ. This strategy circumvents the need for pre-functionalized starting materials. acs.org Research has demonstrated efficient protocols for synthesizing functionalized acs.orgrsc.orgnih.govtriazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines through processes that couple an initial C-N bond formation with a subsequent BKR. nih.govresearchgate.net

Two prominent methods include:

Palladium-catalyzed tandem C–N coupling/BKR: This approach utilizes a palladium catalyst to couple 1,2,4-oxadiazol-3-amines with partners like 2-pyridyl trifluoromethanesulfonate. The initial coupling forms an intermediate with the necessary side chain to undergo the BKR, yielding the acs.orgrsc.orgnih.govtriazolo[1,5-a]pyridine core. acs.orgnih.gov

Base-promoted tandem SNAr/BKR: This transition-metal-free method involves the reaction of 1,2,4-oxadiazol-3-amines with 2-fluoropyridines. acs.orgresearchgate.net A nucleophilic aromatic substitution (SNAr) first occurs, followed by a base-promoted BKR to furnish the final product. acs.orgresearchgate.net Optimal conditions for this reaction have been identified as using lithium tert-butoxide (tBuOLi) as the base in dimethyl sulfoxide (DMSO) at elevated temperatures. researchgate.net

These tandem strategies have proven effective for creating a diverse range of substituted acs.orgrsc.orgnih.govtriazolo[1,5-a]pyridines, which are significant scaffolds in medicinal chemistry, including in the synthesis of inhibitors for Leishmania CRK3. nih.govresearchgate.net

Table 1: Examples of Boulton–Katritzky Rearrangement in 1,2,4-Oxadiazol-3-amines

| Starting Materials | Reaction Type | Conditions | Product | Ref. |

|---|---|---|---|---|

| 5-Phenyl-1,2,4-oxadiazol-3-amine + 2-Fluoropyridine | Base-Promoted Tandem SNAr/BKR | tBuOLi, DMSO, 150 °C | 2-Phenyl- acs.orgrsc.orgnih.govtriazolo[1,5-a]pyridine | researchgate.net |

Photoinduced rearrangements of 1,2,4-oxadiazol-3-amines can proceed through several competitive pathways, one of which is the Migration–Nucleophilic Attack–Cyclization (MNAC) route. organic-chemistry.org This pathway has been investigated through DFT calculations and UV-vis spectroscopy, particularly for 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles. acs.orgorganic-chemistry.org

The product selectivity of these photochemical reactions is highly dependent on the substitution pattern of the 3-amino group. The MNAC pathway is one of three potential routes, competing with ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI). organic-chemistry.org The process is initiated by photoexcitation to a neutral singlet excited state. The subsequent reaction course is determined by the evolution of this excited state into stable ground-state intermediates, which are influenced by tautomeric and deprotonation equilibria in the solvent. acs.orgorganic-chemistry.org

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a significant pathway for the transformation of heterocyclic rings. nih.gov For 1,2,4-oxadiazoles, this reaction typically involves an initial nucleophilic attack at the C(5) position, leading to the cleavage of the weak O-N bond and subsequent recyclization into a new heterocyclic system. mdpi.comnih.gov

A notable example involving the 1,2,4-oxadiazole core is its reaction with hydrazine. nih.govchim.it When various 1,2,4-oxadiazoles are treated with an excess of hydrazine in a solvent like DMF, they undergo a reductive ANRORC pathway to produce 3-amino-1,2,4-triazoles. chim.it The mechanism proceeds as follows:

Addition: Hydrazine acts as the nucleophile, attacking the C(5) carbon of the oxadiazole ring.

Ring-Opening: This attack induces the cleavage of the O(1)-N(2) bond, opening the ring to form an intermediate.

Ring-Closure: Intramolecular cyclization of the intermediate occurs to form a new five-membered ring.

Reduction: The resulting 3-hydroxylamino-1,2,4-triazole intermediate is then reduced to the final 3-amino-1,2,4-triazole product. chim.it

This transformation demonstrates the utility of the ANRORC pathway in converting the 1,2,4-oxadiazole scaffold into other valuable nitrogen-rich heterocycles. chim.it

Photochemical irradiation of 3-amino-1,2,4-oxadiazoles can also induce a Ring Contraction-Ring Expansion (RCRE) rearrangement. organic-chemistry.org This process, also referred to as the RCE route, has been observed to convert 3-amino-1,2,4-oxadiazoles into isomeric 1,3,4-oxadiazoles under basic conditions upon irradiation. researchgate.net

Detailed mechanistic studies on 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles have shown that the RCRE pathway is one of several competitive photoinduced routes. organic-chemistry.org The reaction is believed to proceed through a reactive open-chain intermediate that can then recyclize. The specific products formed are highly dependent on the reaction conditions and the nature of the substituents on the starting material. researchgate.netorganic-chemistry.org

Chemical Reactions Involving the 3-Amino Moiety

The exocyclic amino group at the C(3) position of the 1,2,4-oxadiazole ring is a key functional handle that can participate in various chemical transformations.

While the 3-amino-1,2,4-oxadiazole itself is noted to be unexpectedly stable, the oxidation of amino groups on heterocyclic rings is a known transformation to install nitro groups, which are valuable for energetic materials. rsc.org Direct oxidation of the amino group on the 1,2,4-oxadiazole ring is not extensively documented, but precedent from the closely related 1,2,5-oxadiazole (furazan) system demonstrates this capability.

Research on energetic materials has shown that a bis(amino-1,2,5-oxadiazole) derivative can be partially oxidized to the corresponding amino-nitro compound. mdpi.comresearchgate.net The transformation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) into 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) was successfully achieved using a mixture of 35% hydrogen peroxide (H2O2) in concentrated sulfuric acid (H2SO4). mdpi.comresearchgate.net This reaction illustrates a viable method for converting an amino group on an oxadiazole ring into a nitro group, a classic oxidative process.

Table 2: Oxidation of an Amino-oxadiazole Derivative

| Starting Material | Oxidizing Agent | Conditions | Product | Ref. |

|---|

Nucleophilic Substitution Reactions at the Amino Position

Direct nucleophilic substitution, wherein the amino group of 1,2,4-oxadiazol-3-amine acts as a leaving group, is not a facile process. The amide anion (NH₂⁻) is a very poor leaving group, making such direct displacement reactions energetically unfavorable.

However, indirect methods can be employed to achieve formal nucleophilic substitution at this position. A classic strategy involves the conversion of the primary aromatic amine to a diazonium salt, which is an excellent leaving group (N₂). This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid masterorganicchemistry.comorganic-chemistry.org.

Once the 1,2,4-oxadiazole-3-diazonium salt is formed, it can be subjected to a variety of nucleophiles, often in the presence of a copper(I) catalyst in what is known as the Sandmeyer reaction masterorganicchemistry.comwikipedia.orgorganic-chemistry.org. This two-step sequence allows for the introduction of a wide range of substituents that would be difficult to install by other means.

Plausible Sandmeyer-type Reactions for this compound Analogs:

| Reaction | Reagents | Product | Description |

| Chlorination | 1. NaNO₂, HCl 2. CuCl | 3-Chloro-1,2,4-oxadiazole derivative | The amino group is replaced by a chlorine atom. |

| Bromination | 1. NaNO₂, HBr 2. CuBr | 3-Bromo-1,2,4-oxadiazole derivative | The amino group is replaced by a bromine atom. |

| Cyanation | 1. NaNO₂, H₂SO₄ 2. CuCN | 1,2,4-Oxadiazole-3-carbonitrile derivative | The amino group is replaced by a cyano group, providing a key intermediate for further functionalization. |

| Hydroxylation | 1. NaNO₂, H₂SO₄ 2. H₂O, heat | 1,2,4-Oxadiazol-3-ol derivative | The amino group is replaced by a hydroxyl group. |

This table represents hypothetical transformations based on the well-established Sandmeyer reaction, as specific examples for the this compound scaffold are not extensively documented in readily available literature.

The mechanism of the Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. The copper(I) catalyst initiates the process by a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst wikipedia.org.

Derivatization and Functionalization Strategies of this compound

The amino group at the C3 position is the primary site for derivatization, acting as a nucleophile in various reactions. This allows for the synthesis of a diverse library of compounds with modified properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with various electrophiles. N-alkylation and N-acylation are fundamental transformations used to modify the structure.

N-Alkylation involves the reaction of the amino group with alkyl halides or other alkylating agents. These reactions typically require a base to deprotonate the amine, increasing its nucleophilicity and neutralizing the acid byproduct.

N-Acylation is the reaction with acylating agents such as acyl chlorides or anhydrides. This reaction is generally facile and leads to the formation of stable amide derivatives. These amides can serve as important intermediates for further synthetic manipulations or as final products in medicinal chemistry contexts. For example, 5-substituted 3-acylamino-1,2,4-oxadiazoles are synthesized through the acylation of 3-amino-1,2,4-oxadiazoles.

Table of Representative N-Alkylation and N-Acylation Reactions:

| Reaction Type | Electrophile | General Product Structure | Conditions |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-1,2,4-oxadiazol-3-amine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-1,2,4-oxadiazol-3-amine (Amide) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

| N-Acylation | Carboxylic Anhydride ((RCO)₂O) | N-Acyl-1,2,4-oxadiazol-3-amine (Amide) | Base (e.g., Pyridine), Solvent (e.g., DCM) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl-1,2,4-oxadiazol-3-amine (Sulfonamide) | Base (e.g., Pyridine), Solvent (e.g., DCM) |

Reactions with Carbonyl Compounds (e.g., 1,3-diketones, β-oxo esters)

The nucleophilic amino group of this compound can react with carbonyl compounds, particularly those with a second electrophilic center, to construct new heterocyclic rings. Reactions with 1,3-dicarbonyl compounds like 1,3-diketones and β-oxo esters are classic examples of condensation reactions that lead to the formation of pyrimidine or imidazole rings.

For instance, the reaction of an amino-oxadiazole with a β-dicarbonyl compound under acidic conditions can lead to the formation of fluorinated imidazoles, which are of interest in medicinal chemistry acs.org. The initial step is the formation of an enamino-ketone intermediate, which can then undergo a Boulton-Katritzky rearrangement, a characteristic thermal transformation of 1,2,4-oxadiazoles, to generate a new heterocyclic system acs.org.

C-H Amination and Aziridination of Analogs

Direct functionalization of the C-H bonds of the 1,2,4-oxadiazole ring itself represents an advanced and atom-economical approach to its derivatization. While specific examples involving the C-H amination of this compound are not widely reported, the principles of transition metal-catalyzed C-H activation can be applied to the oxadiazole core.

The nitrogen atoms within the 1,2,4-oxadiazole ring can act as directing groups in C-H activation reactions, guiding a metal catalyst to a specific C-H bond. For the related 1,2,4-thiadiazole scaffold, iridium-catalyzed C-H sulfonamidation has been demonstrated, where the heterocyclic nitrogen atom directs the regioselective formation of a C-N bond rsc.org. This suggests that similar transformations could be developed for 1,2,4-oxadiazole analogs, potentially at the C5 position.

Aziridination, the formation of a three-membered ring containing a nitrogen atom, is a less common transformation for this heterocyclic system. It would likely require specialized reagents and catalytic systems to proceed efficiently.

Conjugation and Linker Integration for Chemical Probes

The 1,2,4-oxadiazole moiety is recognized as a valuable scaffold in drug discovery, often acting as a bioisostere for ester and amide groups, which can enhance metabolic stability nih.gov. The functional handles on the this compound, particularly the amino group, are crucial for its integration into larger molecular architectures, such as chemical probes or bioconjugates.

The amino group can be acylated with a linker molecule that possesses a terminal carboxylic acid or another reactive group. This linker can then be used to attach the oxadiazole unit to a biomolecule, a fluorescent tag, or a solid support. For example, multistep protocols have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates, demonstrating the compatibility of this heterocycle with complex biological macromolecules.

Applications in Medicinal and Biological Chemistry

1,2,4-Oxadiazole (B8745197) as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. nih.govmdpi.com The 1,2,4-oxadiazole nucleus is considered one such scaffold due to its frequent appearance in biologically active compounds and its favorable drug-like properties. mdpi.comnih.gov

A key feature of the 1,2,4-oxadiazole ring in drug design is its role as a bioisostere for amide and ester functional groups. mdpi.comscispace.comresearchgate.netnih.gov Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. nih.gov

Amide and ester groups are common in many biologically active molecules but are often susceptible to hydrolysis by metabolic enzymes, leading to poor stability and short half-lives in the body. scispace.comresearchgate.net The 1,2,4-oxadiazole ring is a stable heterocyclic system that can mimic the hydrogen bonding and conformational properties of amides and esters, while being resistant to enzymatic degradation. mdpi.comscispace.com This bioisosteric replacement can lead to compounds with improved metabolic stability and oral bioavailability. researchgate.net The 1,2,4-oxadiazole ring is also considered a bioisostere for carboxylic acids in certain contexts. scispace.com

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 1,2,4-oxadiazole ring can act as a key component of a pharmacophore, contributing to the binding of a ligand to its target receptor or enzyme. researchgate.net The nitrogen and oxygen atoms of the ring can participate in hydrogen bonding interactions, while the aromatic nature of the ring can lead to pi-stacking interactions with aromatic amino acid residues in the binding site. researchgate.net The rigid structure of the 1,2,4-oxadiazole ring also helps to hold the other parts of the molecule in the correct orientation for optimal binding. researchgate.net

Diverse Biological Activities of 1,2,4-Oxadiazol-3-amine Derivatives

Derivatives of this compound have been shown to exhibit a wide range of biological activities, with their anticancer properties being particularly well-studied. nih.govnih.govmdpi.com

The development of new anticancer agents is a major focus of medicinal chemistry research, and 1,2,4-oxadiazole derivatives have emerged as a promising class of compounds in this area. nih.govnih.govmdpi.com Their antitumor efficacy is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. nih.gov

Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling. nih.gov Dysregulation of tyrosine kinase activity is a common feature of many types of cancer, making them an important target for cancer therapy. nih.govnih.gov Derivatives of 1,2,4-oxadiazole have been shown to inhibit the activity of several tyrosine kinases, including:

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is overexpressed in many types of cancer and is involved in cell proliferation, survival, and angiogenesis. nih.gov Some 1,3,4-oxadiazole (B1194373) derivatives have been investigated as EGFR inhibitors. nih.govsemanticscholar.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govtandfonline.comresearchgate.net Several studies have focused on 1,3,4-oxadiazole derivatives as inhibitors of VEGFR-2. tandfonline.commdpi.com

Rearranged during Transfection (RET): The RET proto-oncogene encodes a receptor tyrosine kinase that is involved in the development of several types of cancer, including thyroid and lung cancer. nih.gov A series of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamides have been identified as novel and potent inhibitors of RET kinase. nih.gov One of the most potent compounds in this series, I-8 , demonstrated strong inhibition of RET kinase activity at both the molecular and cellular levels and was effective against both wild-type and mutant forms of the enzyme. nih.gov

| Compound | Target Kinase | Activity |

| I-8 | RET | Strong inhibition at molecular and cellular levels |

This table is interactive. Click on the headers to sort.

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. researchgate.net Derivatives of 1,2,4-oxadiazole and its isomer 1,3,4-oxadiazole have shown significant promise as potent antimicrobial agents, with activity against a broad spectrum of pathogens including bacteria, fungi, viruses, and parasites. ijpsjournal.comnih.govnih.gov

Oxadiazole derivatives have demonstrated notable efficacy against a range of pathogenic bacteria, including resilient strains that are resistant to current therapies.

Staphylococcus aureus : This bacterium, particularly methicillin-resistant S. aureus (MRSA), is a major cause of infections. nih.gov A class of oxadiazoles (B1248032), discovered through in silico screening against penicillin-binding proteins, exhibits potent activity against Gram-positive bacteria, including MRSA. nih.govasm.org One study detailed a 1,3,4-oxadiazole derivative, compound 13 , which showed a 16- to 32-fold increase in activity against a collection of multidrug-resistant S. aureus strains compared to its parent compound, 1771 . nih.govacs.orgnih.gov Another compound, 5f , showed the best activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 150 µg/mL. ijpsjournal.com

Pseudomonas aeruginosa : This Gram-negative bacterium is known for its intrinsic resistance to many antibiotics. mdpi.com Certain 1,3,4-oxadiazole derivatives have exhibited more activity against P. aeruginosa than reference drugs like Metronidazole and Nitrofurantoin. ijpsjournal.com Additionally, a series of benzothiazepine (B8601423) and benzodiazepine (B76468) derivatives of aryl-1,3,4-oxadiazole were found to be more potent than ampicillin (B1664943) against P. aeruginosa strains. nih.gov A specific 1,3,4-oxadiazole-nicotinamide hybrid, compound 3a , was identified as a potent quorum sensing inhibitor, which disrupts bacterial communication and virulence, reducing protease activity, pyocyanin (B1662382) production, and biofilm formation in P. aeruginosa. nih.gov

Mycobacterium tuberculosis : The causative agent of tuberculosis remains a global health challenge. nih.gov Several 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been identified as potent anti-TB agents. nih.gov One study found that an oxadiazole series had specific activity against M. tuberculosis when it was metabolizing butyrate, a carbon source likely used during infection in the host. asm.org Specific compounds have shown impressive activity; for example, compound 3a , a 1,2,4-oxadiazole linked to a quinoline (B57606) scaffold, had a MIC of 0.5 μg/mL against the wild-type H37Rv strain. nih.gov Another derivative, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (21c ), was active against both susceptible and drug-resistant M. tuberculosis strains with MICs of 4–8 µM. nih.gov

Multi-Drug Resistant Strains : The activity of oxadiazoles extends to multi-drug resistant (MDR) and extensively drug-resistant (XDR) bacterial strains. One library of 1,3,4-oxadiazole moieties showed promising activity against MDR and XDR strains of Mycobacterium tuberculosis, with many compounds having an MIC value of 0.03 µg/mL. researchgate.net Furthermore, oxadiazoles have demonstrated efficacy against linezolid-resistant S. aureus (LRSA) and vancomycin-resistant Enterococcus (VRE). nih.govasm.org

| Compound/Series | Target Bacteria | Key Finding | Reference |

| Compound 13 (1,3,4-oxadiazole) | Multi-drug resistant S. aureus | 16- to 32-fold higher activity than parent compound 1771 . | acs.orgnih.gov |

| Compound 3a (1,3,4-oxadiazole) | P. aeruginosa | Potent quorum sensing inhibitor; reduced biofilm formation by 81.72%. | nih.gov |

| Compound 3a (1,2,4-oxadiazole) | M. tuberculosis H37Rv | Exhibited a MIC of 0.5 μg/mL. | nih.gov |

| Compound 21c (1,3,4-oxadiazole) | Drug-resistant M. tuberculosis | Active with MICs of 4–8 µM. | nih.gov |

| Oxadiazole library | MDR/XDR M. tuberculosis | Many compounds showed MIC of 0.03 µg/mL. | researchgate.net |

This table presents selected research findings on the antibacterial efficacy of oxadiazole derivatives.

Oxadiazole derivatives also possess significant antifungal properties. ijpsjournal.com They have been tested against a variety of pathogenic fungi. For instance, a series of aniline (B41778) derivatives containing 1,3,4-oxadiazole moieties showed moderate antifungal activity when compared against the standard drug Ketoconazole. mdpi.com In another study, a compound was found to have MIC values of 0.98, 0.49, and 0.12 µg/mL against Aspergillus fumigatus, A. clavatus, and C. albicans strains, respectively. ijpsjournal.com Researchers have also designed and synthesized 1,2,4-oxadiazole derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a validated target for fungicides. mdpi.com Compounds 4f and 4q from this series showed significant activity against several plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. mdpi.com

The 1,2,4-oxadiazole scaffold is a key component in the development of antiviral agents targeting critical viral enzymes.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors : The NS5B RNA-dependent RNA polymerase is an essential enzyme for the replication of the Hepatitis C virus, making it a prime target for antiviral drugs. researchgate.netwikipedia.org Inhibitors of NS5B can be categorized as nucleoside/nucleotide analogues that act as chain terminators or non-nucleoside analogues that bind to allosteric sites on the enzyme, blocking its function. nih.gov While specific examples of this compound as an NS5B inhibitor are not detailed in the provided context, the development of heterocyclic compounds as NS5B inhibitors is a well-established strategy in the fight against HCV. researchgate.net

Papain-Like Protease (PLpro) Inhibitors : Papain-like protease (PLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.govnih.gov It is responsible for processing the viral polyprotein and also plays a role in dysregulating the host's immune response. nih.gov A series of 1,2,4-oxadiazole derivatives were designed and synthesized as potent inhibitors of SARS-CoV-2 PLpro. nih.gov Compounds 13f and 26r from this series demonstrated significant PLpro inhibition with IC50 values of 1.8 and 1.0 μM, respectively. nih.gov They also showed antiviral activity against SARS-CoV-2 with EC50 values of 5.4 and 4.3 μM. nih.gov Another study repositioned the 1,2,4-oxadiazole scaffold to mimic a known PLpro inhibitor, leading to the discovery of compound 5 (2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline), which displayed an IC50 of 7.197 μM against SARS-CoV-2 PLpro. nih.gov

| Compound | Viral Target | Inhibitory Concentration | Antiviral Activity (EC50) | Reference |

| 13f | SARS-CoV-2 PLpro | IC50 = 1.8 μM | 5.4 μM | nih.gov |

| 26r | SARS-CoV-2 PLpro | IC50 = 1.0 μM | 4.3 μM | nih.gov |

| 5 | SARS-CoV-2 PLpro | IC50 = 7.197 μM | Not specified | nih.gov |

This table summarizes the activity of selected 1,2,4-oxadiazole derivatives as Papain-Like Protease inhibitors.

Parasitic diseases, such as leishmaniasis, affect millions of people worldwide, particularly in developing countries. malariaworld.orgscielo.br The 1,2,4-oxadiazole ring has been identified as a promising scaffold for the development of new antiparasitic agents. nih.gov

Leishmania infantum : This protozoan parasite is a causative agent of visceral leishmaniasis, a severe and often fatal disease. nih.gov Research has shown that novel 1,2,4-oxadiazole derivatives possess antileishmanial activity. One study investigated seven such derivatives (Ox1–Ox7 ) against L. infantum. nih.gov The compound Ox1 was highlighted as a promising candidate for further development due to its high selectivity for the parasite. nih.gov Another report described a 1,3,4-oxadiazole derivative, compound 27 , which showed moderate potency against Leishmania infantum. malariaworld.orgacs.org

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. The aromatic and planar nature of the oxadiazole ring allows it to act as a linker, providing an appropriate orientation for binding to enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). This interaction can lead to a reduction in inflammation, often without the ulcerogenic side effects associated with some traditional anti-inflammatory drugs. mdpi.com

Research has shown that certain 1,2,4-oxadiazole analogs of resveratrol (B1683913) can reduce edema and leukocyte infiltration. researchgate.net These compounds have also been found to decrease the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). researchgate.net Furthermore, they can inhibit the activation of Nuclear Factor-kappa B (NF-кB), a key transcription factor in the inflammatory response. researchgate.net

A specific synthetic derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, has been evaluated for its antitumor and immunomodulatory effects. nih.gov This compound exhibited antiproliferative effects on melanoma cells and was found to polarize bone marrow-derived macrophages towards the M1 phenotype, which is associated with anti-tumoral activity. nih.gov This polarization was accompanied by an increase in the production of TNF-α and Interleukin-12 (IL-12), further highlighting the immunomodulatory potential of this class of compounds. nih.gov The study suggests a synergistic effect on M1 polarization and TNF-α production, underscoring the potential of 1,2,4-oxadiazole derivatives as immunotherapeutic agents. nih.gov

Table 1: Anti-inflammatory and Immunomodulatory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole analogs of resveratrol | Reduction of edema and leukocyte infiltration | Decreased pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) and inhibited NF-кB activation | researchgate.net |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | Antiproliferative effect on melanoma cells; M1 macrophage polarization | Induction of TNF-α and IL-12 production | nih.gov |

Neuroprotective and Central Nervous System (CNS) Activities

The 1,2,4-oxadiazole nucleus is a versatile scaffold that has been extensively explored for the development of neuroprotective agents. Its bioisosteric equivalence with ester and amide groups makes it a valuable component in designing molecules that can interact with various targets in the central nervous system. researchgate.net

Anticonvulsant Agents

The 1,3,4-oxadiazole nucleus, a related isomer, has been recognized for its potential as a selective GABA potentiating agent, suggesting that oxadiazole derivatives, in general, could be promising for the treatment of epilepsy. wu.ac.th While specific research on this compound as an anticonvulsant is less detailed in the provided results, the broader class of oxadiazoles has shown promise. For instance, some 1,2,4-oxadiazole derivatives have been developed as GABA-modulating agents with anticonvulsant activity. wu.ac.th

Muscarinic and Dopamine (B1211576) Receptor Modulation

Derivatives of 1,2,4-oxadiazole have been investigated as modulators of muscarinic and dopamine receptors, which are crucial targets for treating various CNS disorders.

In an effort to improve the clinical profile of arecoline (B194364), a weak partial agonist of muscarinic acetylcholine (B1216132) receptors, its ester group was replaced with a metabolically stable 3-methyl-1,2,4-oxadiazole bioisostere. nih.gov These arecoline-based oxadiazoles demonstrated greater potency than arecoline itself. nih.gov Further development led to quinuclidine (B89598) and azanorbornane-methyl and amino oxadiazoles, which showed marked improvements in potency and efficacy. nih.gov The amino oxadiazole variants, in particular, exhibited the highest potency, which was attributed to the increased hydrogen bonding capabilities of the oxadiazole ring. nih.gov

Regarding dopamine receptors, allosteric modulators of the dopamine D2 receptor are being explored for psychiatric and neurological diseases. mdpi.com While the provided information does not specifically detail this compound's role, the general applicability of the oxadiazole scaffold in CNS drug design is evident.

Research in Alzheimer's and Parkinson's Diseases

The 1,2,4-oxadiazole scaffold is a key structural motif in several candidates for anti-Alzheimer's disease (AD) and neuroprotective agents. nih.gov These compounds are being investigated for their potential to act through various mechanisms, including cholinesterase inhibition and antioxidant activity. nih.gov

For Parkinson's disease (PD), the selective inhibition of monoamine oxidase B (MAO-B) is a recognized therapeutic strategy. mdpi.com A synthesized compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, demonstrated significant and selective inhibition of human MAO-B with an IC50 value of 0.036 μM. mdpi.com This finding suggests that 1,2,4-oxadiazole derivatives could be promising candidates for developing new treatments for neurodegenerative disorders like PD. mdpi.com

Table 2: Neuroprotective and CNS Activities of 1,2,4-Oxadiazole Derivatives

| Application | Compound/Derivative Class | Target/Mechanism | Finding | Reference |

|---|---|---|---|---|

| Anticonvulsant | GABA-modulating 1,2,4-oxadiazole derivatives | GABA receptor modulation | Demonstrated anticonvulsant activity. | wu.ac.th |

| Muscarinic Receptor Modulation | Arecoline-based oxadiazoles, amino oxadiazoles | Muscarinic acetylcholine receptors | Showed greater potency and efficacy compared to arecoline. | nih.gov |

| Parkinson's Disease | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Monoamine oxidase B (MAO-B) | Potent and selective inhibitor of MAO-B (IC50 = 0.036 μM). | mdpi.com |

| Alzheimer's Disease | 3,5-disubstituted-1,2,4-oxadiazoles | Cholinesterase inhibition, antioxidant activity | Considered promising multi-functional anti-AD candidates. | nih.gov |

Other Biological Applications (e.g., Antidiabetic Agents, Sphingosine-1-Phosphate Receptor Agonists)

The versatility of the 1,2,4-oxadiazole structure has led to its investigation in other therapeutic areas, including metabolic disorders and immune regulation.

As potential antidiabetic agents , oxadiazole derivatives have been explored for their ability to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov This can help in controlling postprandial glucose levels. Structure-activity relationship (SAR) analysis of some 1,3,4-oxadiazole derivatives revealed that compounds with ortho- and para-hydroxyl groups were more active than those with nitro and chloro groups, providing insights for the design of more potent antidiabetic compounds. tandfonline.com

In the realm of immunomodulation, 1,2,4-oxadiazole-based compounds have been identified as potent sphingosine-1-phosphate-1 (S1P1) receptor agonists . nih.gov The S1P1 receptor plays a crucial role in lymphocyte trafficking and endothelial barrier function. mdpi.com A class of 3,5-diphenyl-1,2,4-oxadiazole (B189376) compounds showed high potency as S1P1 receptor agonists with minimal affinity for S1P2 and S1P3 receptor subtypes. nih.gov One analog demonstrated an excellent pharmacokinetic profile and was effective in a rat skin transplant model, indicating that S1P3 receptor agonism is not necessary for immunosuppressive efficacy. nih.gov This highlights the potential of selective S1P1 agonists for treating autoimmune diseases and preventing transplant rejection.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 1,2,4-oxadiazole derivatives. These studies help in understanding how different substituents on the oxadiazole ring influence biological activity.

For the antibacterial activity of a class of 1,2,4-oxadiazoles, SAR studies revealed that hydrophobic substituents, particularly halogens, on one of the aryl rings were generally well-tolerated and often retained or improved activity. nih.gov For instance, the addition of a fluorine or chlorine atom at the 3-position of a 4-chloropyrazole series maintained antibacterial efficacy. nih.gov

In the context of anti-Alzheimer's disease agents, SAR studies on 1,2,4-oxadiazole hydrazide derivatives showed that the incorporation of an N-acylhydrazone scaffold significantly enhanced MAO-B inhibition. nih.gov Furthermore, inserting a lipophilic, electron-deficient p-trifluoromethylphenyl group at the 3-position of the oxadiazole ring was found to highly improve the MAO-B inhibitory potential. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines as anti-proliferative agents highlighted the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in determining their activity. researchgate.net Such models are valuable for predicting the biological activity of new derivatives and guiding the design of more potent compounds.

Table 3: Summary of Key SAR Findings for 1,2,4-Oxadiazole Derivatives

| Therapeutic Area | Key Structural Feature/Modification | Impact on Activity | Reference |

|---|---|---|---|

| Antibacterial | Hydrophobic substituents (e.g., halogens) on the aryl ring | Generally well-tolerated, retained activity | nih.gov |

| Anti-Alzheimer's (MAO-B Inhibition) | Incorporation of N-acylhydrazone scaffold | Significant enhancement of MAO-B inhibition | nih.gov |

| Anti-Alzheimer's (MAO-B Inhibition) | p-trifluoromethylphenyl group at C3 of the oxadiazole ring | Highly improved MAO-B inhibitory potential | nih.gov |

| Anti-proliferative | Quantum chemical properties, hydrophobicity | Important determinants of activity in QSAR models | researchgate.net |

Influence of Substituent Position and Electronic Nature

The biological activity of 1,2,4-oxadiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a crucial role in modulating the molecule's interaction with biological targets.

For instance, in a series of 1,2,4-oxadiazole derivatives designed as caspase-3 activators, quantitative structure-activity relationship (QSAR) studies revealed that the addition of substituents that increase the polarity of the compounds results in enhanced anticancer activity. mdpi.com The presence of electronegative atoms can lead to the formation of hydrogen bonds with amino acid residues in the active site of a target protein, thereby increasing the compound's biological efficacy. mdpi.com Specifically, the oxygen and nitrogen atoms of the oxadiazole ring itself can act as hydrogen bond acceptors. mdpi.com

The position of the substituent is also critical. In a study of 1,3,4-oxadiazole derivatives, it was noted that the para position on an aryl substituent is often preferred over other substitution sites for enhanced antimicrobial activity. mdpi.com While this finding is for a different isomer, it highlights the general principle that substituent placement is key to optimizing biological activity. For this compound, substituents at the 5-position of the oxadiazole ring and on the amino group at the 3-position would be expected to significantly impact activity.

Furthermore, the electronic nature of the entire 1,2,4-oxadiazole ring, being π-electron deficient, makes it susceptible to nucleophilic attack, a property that can be exploited in the design of inhibitors for enzymes with nucleophilic residues in their active sites. sci-hub.box The addition of electron-withdrawing or electron-donating groups to the scaffold can fine-tune this reactivity.

A summary of substituent effects on the bioactivity of oxadiazole derivatives is presented in the table below.

| Substituent Type | General Effect on Bioactivity | Rationale |

| Polar/Electronegative Groups | Increased | Enhanced hydrogen bonding potential with target proteins. mdpi.com |

| Electron-Withdrawing Groups | Modulated | Can influence the reactivity of the oxadiazole ring. sci-hub.box |

| Electron-Donating Groups | Modulated | Can influence the reactivity of the oxadiazole ring. sci-hub.box |

| Aryl Groups | Dependent on substitution pattern | Para-substitution can be favorable for antimicrobial activity. mdpi.com |

Conformational Analysis and Bioactivity

The 1,2,4-oxadiazole ring is a planar, aromatic system that can act as a rigid scaffold to orient appended functional groups in a specific and predictable manner. nih.gov This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target. The planarity of the oxadiazole ring can also facilitate π-π stacking interactions with aromatic residues in a protein's active site.

Molecular docking studies have been instrumental in understanding the conformational requirements for the bioactivity of oxadiazole derivatives. For example, in the development of 1,2,4-oxadiazoles as inhibitors of the human 20S proteasome, molecular modeling suggested an unusual binding mode within the S5 binding pocket of the β6 subunit. nih.gov This highlights that the specific conformation adopted by the molecule allows it to interact with regions of the target that may not be engaged by other classes of inhibitors.

The ability of the oxadiazole ring to act as a bioisosteric replacement for amide and ester groups is another important aspect of its conformational influence. nih.gov This substitution can lead to improved metabolic stability and pharmacokinetic properties while maintaining the necessary conformation for biological activity.

Mechanistic Studies of Biological Action

Understanding the mechanism of action of this compound derivatives at the molecular level is crucial for their development as therapeutic agents. Research has focused on identifying their specific biological targets, how they modulate biochemical pathways, and their interactions with cellular processes.

Target Identification and Validation (e.g., Enzymes, Receptors, Proteasome Subunits)

A key step in elucidating the mechanism of action of a bioactive compound is the identification and validation of its molecular target. Derivatives of 1,2,4-oxadiazole have been shown to interact with a variety of biological targets, including enzymes, receptors, and protein complexes.

Enzymes: Numerous enzymes have been identified as targets for oxadiazole derivatives. For instance, some 1,2,4-oxadiazole compounds have been investigated as inhibitors of 3-hydroxykynurenine transaminase (HKT), an enzyme from the mosquito Aedes aegypti, suggesting their potential as insecticides. nih.gov In the context of cancer therapy, 1,2,4-oxadiazoles have been designed to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and are often dysregulated in cancer. nih.gov

Receptors: The 1,2,4-oxadiazole scaffold has been incorporated into molecules targeting various receptors. For example, derivatives have been developed as antagonists for the 5-hydroxytryptamine1B/D (5-HT1B/D) receptors. nih.gov

Proteasome Subunits: The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell, and its inhibition is a validated strategy in cancer therapy. 1,2,4-Oxadiazole derivatives have been identified as non-covalent inhibitors of the human 20S proteasome, specifically targeting the chymotrypsin-like activity. nih.gov Molecular modeling has suggested that these inhibitors bind to the S5 binding pocket of the β6 subunit. nih.gov

A summary of identified targets for oxadiazole derivatives is provided in the table below.

| Target Class | Specific Target | Therapeutic Area |

| Enzymes | 3-Hydroxykynurenine Transaminase (HKT) nih.gov | Insecticides |

| Histone Deacetylases (HDACs) nih.gov | Cancer | |

| Caspase-3 (activators) mdpi.com | Cancer | |

| Receptors | 5-Hydroxytryptamine1B/D (5-HT1B/D) nih.gov | Neurological Disorders |

| Protein Complexes | Human 20S Proteasome (β6 subunit) nih.gov | Cancer |

Modulation of Biochemical Pathways (e.g., EGFR Signaling, Nrf2-ARE Activation)

Beyond direct target inhibition, this compound derivatives can exert their biological effects by modulating complex biochemical pathways.

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. nih.gov Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. nih.gov Heterocyclic derivatives with a 1,2,4-oxadiazole scaffold have been identified as potential EGFR inhibitors, mimicking the function of tyrosine kinase inhibitors. nih.govresearchgate.net By inhibiting EGFR, these compounds can block downstream signaling cascades such as the Ras/Raf/MEK/ERK pathway, thereby limiting tumor proliferation. researchgate.net

Nrf2-ARE Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress. nih.gov Activation of this pathway leads to the expression of a battery of antioxidant and detoxification enzymes. nih.gov 1,2,4-Oxadiazole derivatives have been identified as potent activators of the Nrf2-ARE pathway. nih.govmdpi.com These compounds can disrupt the interaction between Nrf2 and its endogenous repressor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes. sci-hub.boxresearchgate.net This mechanism is being explored for the treatment of diseases associated with oxidative stress, including neurodegenerative disorders and inflammation. nih.govmdpi.com

Interaction with Cellular Processes (e.g., Cell Cycle Control, Biofilm Formation, Mitochondrial Membrane Potential)

The biological activity of this compound derivatives ultimately manifests as an interaction with fundamental cellular processes.

Cell Cycle Control: The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some 1,2,4-oxadiazole analogs have been shown to induce cell cycle arrest, particularly at the G0/G1 phase, in pancreatic cancer cells. researchgate.net This prevents the cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting their proliferation.

Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. nih.gov The inhibition of biofilm formation is a key strategy in combating chronic infections. Certain 1,3,4-oxadiazole-based compounds have demonstrated the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov While this is for a different isomer, it suggests that the oxadiazole scaffold can be a valuable starting point for the development of anti-biofilm agents.

Mitochondrial Membrane Potential: Mitochondria are essential organelles that play a central role in cellular energy production and apoptosis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. Some 1,2,4-oxadiazole derivatives have been shown to affect the mitochondrial membrane potential in promastigotes of Leishmania infantum, the causative agent of leishmaniasis. nih.gov Alterations in ΔΨm can compromise mitochondrial function and lead to cell death, highlighting a potential mechanism for the antileishmanial activity of these compounds. nih.gov

Applications in Materials Science and Agrochemistry

1,2,4-Oxadiazole (B8745197) as a Component in Advanced Materials

The incorporation of the 1,2,4-oxadiazole moiety into organic molecules and polymers can impart desirable physical and chemical properties, leading to their application in a range of advanced materials.

Building Blocks for Novel Materials with Specific Electronic Properties

The 1,2,4-oxadiazole nucleus is characterized by its electron-withdrawing nature. chim.itnih.govresearchgate.net This property is attributed to the presence of two electronegative nitrogen atoms and one oxygen atom within the five-membered ring. The electron-withdrawing effect is more pronounced at the C-5 position of the ring compared to the C-3 position. nih.gov This inherent electronic characteristic makes the 1,2,4-oxadiazole ring a valuable component in the design of materials with specific electronic functionalities.

This electron-deficient nature allows for the tuning of the electronic properties of molecules and polymers. For instance, polymers containing the 1,2,4-oxadiazole moiety in their main chain have been synthesized and investigated for their potential in solar cell applications, where the oxadiazole unit acts as an electron-acceptor. researchgate.net The ability to systematically modify the substituents at the C-3 and C-5 positions of the oxadiazole ring provides a strategy for fine-tuning the energy levels (HOMO/LUMO) of the resulting materials, which is crucial for optimizing the performance of electronic devices.